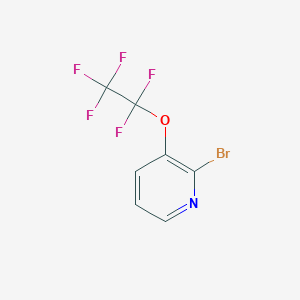

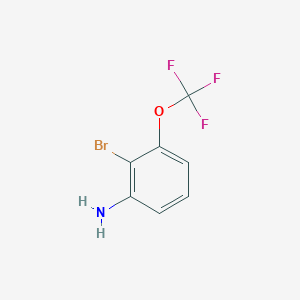

2-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

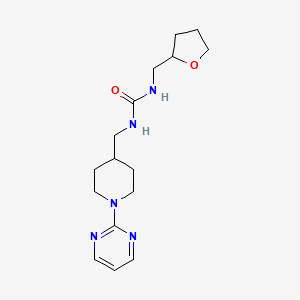

2-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)pyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The specific compound is characterized by a bromine atom and a pentafluoroethoxy group attached to the pyridine ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of pyridine derivatives often involves carbon-carbon coupling reactions, which are crucial in the field of organic chemistry. For instance, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine was achieved through such coupling methods, and these compounds were characterized using X-ray diffraction (XRD) and spectroscopic techniques . Although the exact synthesis of 2-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)pyridine is not detailed in the provided papers, similar synthetic strategies could be employed, such as halogenation, etherification, and cross-coupling reactions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using single-crystal X-ray diffraction data. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from such data, revealing insights into the molecular geometry and intermolecular interactions within the crystal . Density functional theory (DFT) calculations can also provide a theoretical understanding of the molecular structure, as demonstrated for other brominated pyridine compounds .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including reactions with acceptor olefins and nucleophiles. The reactivity of bis(pyridine)-based bromonium ions with different acceptors has been studied, revealing insights into the mechanisms of these reactions . The reactivity of 2-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)pyridine could be explored in a similar manner, potentially involving nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by substituents on the pyridine ring. For instance, the pyridine-bromine trifluoride complex was characterized by its non-planar molecular structure and hydrogen bonding interactions . The presence of halogen and fluorous substituents can also affect the compound's boiling point, solubility, and stability. The spectroscopic properties, such as FT-IR and NMR, can be used to characterize these compounds further, as seen in the study of 5-Bromo-2-(trifluoromethyl)pyridine . Additionally, the nonlinear optical properties and bioactivity of certain brominated pyridines have been investigated, which could be relevant for the analysis of 2-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)pyridine .

科学的研究の応用

Spectroscopic and Optical Studies

Research involving bromo-pyridine compounds with fluorinated groups, such as in the study of 5-Bromo-2-(trifluoromethyl)pyridine, includes spectroscopic characterization (Fourier Transform-Infrared (FT-IR), Nuclear Magnetic Resonance (NMR)), density functional theory (DFT) studies, and evaluations of non-linear optical (NLO) properties. These studies contribute to a deeper understanding of the electronic structure and potential optical applications of such compounds (H. Vural & M. Kara, 2017).

Synthesis and Reactivity

Bromo and fluorinated pyridines have been central to various synthetic strategies, yielding complex structures like dicobalt(III) peroxo/superoxo complexes with pentadentate amine ligands. These structures demonstrate the versatility of bromo-pyridine compounds in synthesizing coordination complexes with significant symmetry and potential reactivity towards oxygenation processes (S. Schmidt, F. Heinemann, & A. Grohmann, 2000).

Catalytic Applications

The inclusion of bromo-pyridine and its fluorinated derivatives in catalysis is evident in the synthesis of difluorophosphoranes, demonstrating the reactivity of these compounds in facilitating high-yield transformations. Such reactions are pivotal for developing new catalysts and functional materials for a variety of industrial and pharmaceutical applications (A. Kolomeitsev, F. Seifert, & G. Röschenthaler, 1995).

Molecular Structures and Properties

Studies on related bromo and fluorinated pyridines have also focused on understanding their molecular structures and properties, which are crucial for designing molecules with desired physical, chemical, or biological properties. For instance, the synthesis and structural characterization of trimethylsilyl-, trimethylgermyl-, and trimethylstannyl-pyridines from bromo-pyridines offer insights into the effects of different substituents on the pyridine ring's electronic and structural properties (Frank Riedmiller, A. Jockisch, & H. Schmidbaur, 1999).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-bromo-3-(1,1,2,2,2-pentafluoroethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF5NO/c8-5-4(2-1-3-14-5)15-7(12,13)6(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQHHQXTXBWKRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OC(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2526909.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea](/img/structure/B2526913.png)

![N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2526915.png)

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2526918.png)

![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)